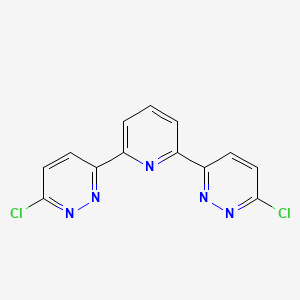

2,6-Bis(3-chloropyridazin-6-yl)pyridine

Description

Propriétés

Formule moléculaire |

C13H7Cl2N5 |

|---|---|

Poids moléculaire |

304.13 g/mol |

Nom IUPAC |

3-chloro-6-[6-(6-chloropyridazin-3-yl)pyridin-2-yl]pyridazine |

InChI |

InChI=1S/C13H7Cl2N5/c14-12-6-4-10(17-19-12)8-2-1-3-9(16-8)11-5-7-13(15)20-18-11/h1-7H |

Clé InChI |

KOZUUBWWSCWHJK-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=NC(=C1)C2=NN=C(C=C2)Cl)C3=NN=C(C=C3)Cl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

2,6-Bis(1,3-oxazolin-2-yl)pyridine

- Structure : Central pyridine with oxazoline (electron-rich, neutral) substituents.

- Applications: Used as a ligand for titanium and vanadium catalysts in ethylene-norbornene polymerization .

Bis(6-chloro-3-methylpyridin-2-yl)methanone

- Structure : Pyridine derivatives with chloro and methyl substituents .

- Electronic Effects : Methyl groups donate electrons via hyperconjugation, counteracting the electron-withdrawing chloro groups.

- Comparison: The methanone linker in this compound reduces conjugation compared to the direct pyridazine-pyridine linkage in the target compound, which may enhance π-π stacking interactions in the latter.

2,6-Bis(trichloromethyl)pyridine

Coordination Chemistry and Metal Binding

2,6-Bis(5,6-dipropyl-1,2,4-triazin-3-yl)pyridine

- Structure : Pyridine with triazine substituents .

- Applications : Highly selective for actinide(III) and lanthanide(III) ions in solvent extraction processes.

- Comparison: Triazine groups provide multiple nitrogen coordination sites, enabling strong binding to f-block elements. In contrast, chloropyridazine groups may favor transition metals due to their softer donor character.

Titanium and Vanadium Complexes with Oxazoline Derivatives

Physical and Thermodynamic Properties

Thermal Stability

- Data : Oxazoline derivatives exhibit thermal stability up to 200°C (DSC data) .

- Prediction for Target Compound : Chloropyridazine’s electron-withdrawing nature may enhance thermal stability compared to oxazoline but reduce it relative to triazine derivatives, which decompose above 300°C .

Solubility and LogP

- Example: 3-Chloro-6-hydrazino-4,5-dimethyl-pyridazine has LogP = 1.8, indicating moderate lipophilicity .

- Comparison : The target compound’s LogP is likely higher due to additional chlorines, reducing aqueous solubility but improving organic-phase extraction efficiency.

Data Tables

Table 1: Structural and Electronic Comparison

Méthodes De Préparation

Reaction Protocol

-

Precursor Synthesis : The pyridine core functionalized with hydroxypyridazine groups is synthesized via condensation reactions. While specific details of this step are sparingly documented, analogous methods suggest the use of palladium-catalyzed coupling or nucleophilic aromatic substitution.

-

Chlorination : The hydroxylated precursor is refluxed with excess POCl₃ at 80–100°C for 6–12 hours. Catalytic agents such as N,N-dimethylformamide (DMF) or pyridine are often added to accelerate the reaction.

-

Workup : The crude product is neutralized with ice-cold water, extracted with dichloromethane, and purified via recrystallization or column chromatography.

Key Parameters

-

Temperature : Elevated temperatures (>80°C) improve reaction kinetics but risk decomposition.

-

Solvent : Anhydrous conditions are critical to prevent hydrolysis of POCl₃.

-

Yield : Reported yields range from 65% to 75%, contingent on precursor purity.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction offers a modular route to construct the pyridine-pyridazine scaffold by coupling halogenated pyridazine derivatives with a boronic acid-functionalized pyridine core. This method excels in regioselectivity and functional group tolerance.

Reaction Protocol

-

Boronic Acid Preparation : A pyridine derivative bearing boronic ester groups at the 2 and 6 positions is synthesized via directed ortho-metalation or Miyaura borylation.

-

Coupling : The boronic ester reacts with 3-chloro-6-iodopyridazine in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., K₃PO₄) in a dioxane/water mixture at 100°C.

-

Purification : The product is isolated via aqueous extraction and chromatographed on silica gel.

Key Parameters

-

Catalyst Loading : PdCl₂(dppf) at 5–10 mol% achieves optimal turnover.

-

Base Selection : Tripotassium phosphate outperforms carbonate bases in minimizing side reactions.

-

Yield : Typical yields range from 30% to 45%, limited by steric hindrance at the coupling sites.

Sequential Cyclization and Chlorination

A less conventional but mechanistically intriguing approach involves constructing the pyridazine rings in situ through cyclization reactions, followed by late-stage chlorination. This method circumvents the need for pre-functionalized pyridazine units.

Reaction Protocol

-

Cyclization : A pyridine derivative bearing diketone or enamine substituents undergoes thermal or acid-catalyzed cyclization to form pyridazine rings.

-

Chlorination : The intermediate is treated with chlorine gas or sulfuryl chloride (SO₂Cl₂) in chlorinated solvents (e.g., CCl₄) at 0–25°C.

-

Isolation : The product is precipitated by solvent evaporation and washed with hexane.

Key Parameters

-

Cyclization Agents : Polyphosphoric acid (PPA) or acetic anhydride facilitates ring closure.

-

Chlorination Efficiency : SO₂Cl₂ achieves >90% conversion but requires strict moisture control.

-

Yield : Yields of 50–60% are reported, with impurities arising from over-chlorination.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each synthetic route:

Optimization Strategies

Halogenation Enhancements

-

Microwave Assistance : Reducing reaction time from 12 hours to 2 hours while maintaining yield.

-

Co-solvents : Adding toluene improves POCl₃ solubility and heat distribution.

Q & A

Q. What are the recommended synthetic routes for 2,6-Bis(3-chloropyridazin-6-yl)pyridine, and how can purity be optimized?

Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, pyridazine derivatives can be functionalized via Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce chloropyridazine groups at the 2,6-positions of pyridine. Key steps include:

- Precursor preparation : Start with 3-chloro-6-hydrazinylpyridazine (CAS 17284-97-8) to introduce reactive sites for coupling .

- Coupling conditions : Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos in anhydrous THF at reflux .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures improves purity. Monitor by TLC and HPLC (>95% purity) .

Q. What safety protocols are critical for handling this compound in the lab?

This compound shares hazards with structurally similar pyridines and chlorinated heterocycles:

- GHS Classification : Likely acute toxicity (oral, dermal), severe eye irritation, and respiratory sensitization (inferred from analogous compounds like 2,2':6',2''-Terpyridine) .

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation; store in airtight containers under inert gas (N₂/Ar) .

- Emergency measures : For skin contact, wash with soap/water (15 min); for inhalation, move to fresh air and seek medical attention .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substitution patterns. Chloropyridazine protons resonate at δ 7.5–8.5 ppm (pyridine ring) and δ 8.5–9.5 ppm (pyridazine) in CDCl₃ .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₇Cl₂N₅).

- X-ray crystallography : SHELX programs (SHELXL/SHELXS) resolve crystal structures, critical for confirming regiochemistry .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in coordination chemistry?

- DFT calculations : Optimize geometry (B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO/LUMO). Chloropyridazine groups act as π-acceptors, stabilizing metal-ligand charge transfer in complexes .

- Molecular docking : Simulate binding with transition metals (e.g., Ni²⁺, Cu²⁺) to predict coordination modes (monodentate vs. bidentate) .

Q. How can crystallographic data contradictions in metal complexes of this ligand be resolved?

Q. What strategies modulate the electronic properties of this compound for catalytic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.